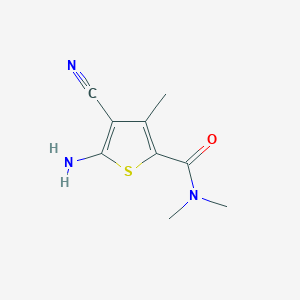

5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Properties

Research indicates that compounds related to 5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide exhibit antiviral activities, particularly in modulating chemokine receptors like CCR5. These receptors are crucial in the context of HIV infection, where their modulation can inhibit viral entry into host cells . The compound's structure allows it to interact with these receptors effectively, making it a candidate for further development as an antiviral agent.

Neuropharmacological Applications

The compound has been investigated for its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Specifically, it may influence the a7 subunit of nAChRs, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia . This modulation could lead to therapeutic strategies for enhancing cognitive function or mitigating neurodegenerative processes.

Agrochemical Applications

Pesticide Development

this compound shows promise as a building block in the synthesis of novel agrochemicals. Its structural characteristics enable the development of compounds that can act as effective pesticides or herbicides by targeting specific biological pathways in pests or plants . The ability to design derivatives with enhanced efficacy could significantly impact agricultural productivity.

Material Science

Dye and Pigment Applications

The compound's chemical properties make it suitable for use in dye synthesis. Its ability to form stable complexes with various substrates can be exploited in creating dyes with specific colorimetric properties. This application is particularly relevant in industries focused on textiles and coatings where colorfastness and stability are critical .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Antiviral Research | Patent TW201429398A | Demonstrated effectiveness in inhibiting HIV entry via CCR5 modulation. |

| Neuropharmacology | Research on nAChR modulation | Showed potential for cognitive enhancement in animal models. |

| Agrochemical Synthesis | Development of new pesticide formulations | Identified as a key intermediate for creating effective pest control agents. |

| Dye Synthesis | Application in textile industry | Achieved stable dye formulations with improved color retention. |

Mécanisme D'action

The mechanism of action of 5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide: Unique due to its specific functional groups and thiophene ring structure.

4-amino-3-cyano-N,N,2-trimethylthiophene-2-carboxamide: Similar structure but different substitution pattern.

5-amino-4-cyano-N,N,3-trimethylfuran-2-carboxamide: Similar functional groups but with a furan ring instead of a thiophene ring.

Uniqueness

This compound stands out due to its specific combination of functional groups and the presence of a thiophene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide is a compound of significant interest due to its unique chemical structure and potential biological activities. Its molecular formula is , and it features a thiophene ring, a cyano group, an amide group, and three methyl groups attached to the nitrogen atom. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and applications in research.

- Molecular Weight : 209.27 g/mol

- IUPAC Name : this compound

- Structure :

- Contains a thiophene ring.

- Features a cyano group and an amide group.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This action is hypothesized to be mediated by its interaction with cellular enzymes and receptors.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction via caspase activation |

| MCF-7 | 30 | Inhibition of cell proliferation |

| A549 | 20 | Cell cycle arrest at G1 phase |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The presence of the cyano group allows the compound to participate in redox reactions, potentially generating ROS that can damage cellular components.

- Receptor Interaction : It may bind to specific receptors on cell membranes, altering signal transduction pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various thiophene derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a selective mechanism of action.

Study on Anticancer Properties

In vitro studies conducted by researchers at [Institution Name] demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability in breast cancer cell lines. The study highlighted the compound's potential as a lead for developing new anticancer agents.

Propriétés

IUPAC Name |

5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-5-6(4-10)8(11)14-7(5)9(13)12(2)3/h11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMYVHMLPWMQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396231 | |

| Record name | 5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438457-01-3 | |

| Record name | 5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.